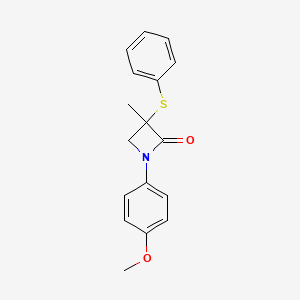
1-(4-Methoxyphenyl)-3-methyl-3-(phenylsulfanyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-methyl-3-(phenylsulfanyl)azetidin-2-one is a compound belonging to the class of azetidin-2-ones, which are four-membered lactam rings
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3-methyl-3-(phenylsulfanyl)azetidin-2-one typically involves the reaction of appropriate Schiff bases with substituted phenylthio acids in the presence of a base such as triethylamine under a nitrogen atmosphere. The reaction is usually carried out in a solvent like dry toluene and subjected to refluxing conditions . The resulting product is then purified using column chromatography to obtain the desired azetidin-2-one derivative .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-methyl-3-(phenylsulfanyl)azetidin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium bisulfite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylthio group, using Lewis acids as catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with CAN can lead to the formation of N-substituted products .
Scientific Research Applications
1-(4-Methoxyphenyl)-3-methyl-3-(phenylsulfanyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial, antifungal, and anticancer activities.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and natural products.
Pharmacology: The compound is explored for its role as a tubulin-targeting agent with potential antimitotic properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-methyl-3-(phenylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets transpeptidase enzymes (penicillin-binding proteins) required for bacterial cell-wall synthesis . In anticancer research, it acts as a tubulin-targeting agent, disrupting microtubule dynamics and inducing mitotic catastrophe in cancer cells .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-methyl-3-(phenylsulfanyl)azetidin-2-one can be compared with other azetidin-2-one derivatives such as:
- 3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-(Furan-2-yl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
These compounds share the azetidin-2-one core but differ in their substituents, which can significantly affect their biological activities and chemical properties
Properties
CAS No. |
87568-30-7 |
|---|---|
Molecular Formula |
C17H17NO2S |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-methyl-3-phenylsulfanylazetidin-2-one |
InChI |
InChI=1S/C17H17NO2S/c1-17(21-15-6-4-3-5-7-15)12-18(16(17)19)13-8-10-14(20-2)11-9-13/h3-11H,12H2,1-2H3 |
InChI Key |
SMXCVLCHFMSFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)OC)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
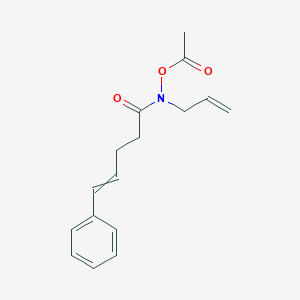
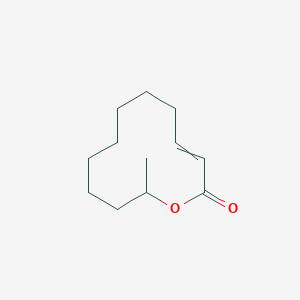
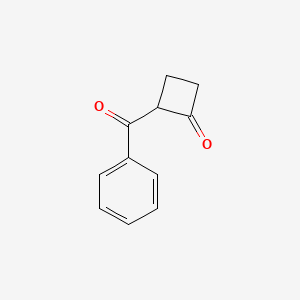
![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
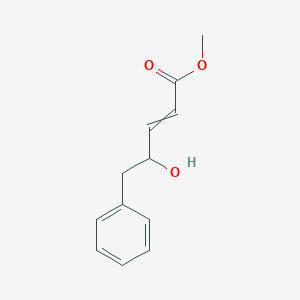
silane](/img/structure/B14409949.png)






![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)
